3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)-
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Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- is an organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a phenylazo group, which is a functional group consisting of a phenyl ring attached to a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with a pyrazolone derivative. The reaction conditions generally include an acidic or basic medium to facilitate the formation of the azo bond. For instance, cyclopropyldiazonium generated by the basic decomposition of N-cyclopropyl-N-nitrosourea can enter into an azo coupling reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to give the corresponding cyclopropylhydrazone in up to 90% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amine derivatives.
Scientific Research Applications
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of azo compounds.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the production of dyes and pigments due to its azo group, which imparts color to the molecules.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- involves its interaction with various molecular targets. The compound can pass through biological membranes due to its lipophilic nature and reach its target sites. Once inside the cells, it can interact with enzymes, receptors, or other proteins, leading to various biological effects. For instance, the compound’s ability to protect against neuronal damage in brain ischemia is attributed to its interaction with oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: This compound is similar in structure but lacks the phenylazo group.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another similar compound with a pyrazolone ring but different substituents.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo)- lies in its phenylazo group, which imparts distinct chemical and biological properties
Properties
CAS No. |
1242853-39-9 |
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Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,19H,1H3 |
InChI Key |
XOCUHWXGSSSCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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